

# Application Notes and Protocols for 3BP-3940 in SPECT/CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3BP-3940** is a potent and highly selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a promising theranostic target due to its overexpression on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous solid tumors.[1] This document provides detailed application notes and protocols for the use of **3BP-3940**, radiolabeled with SPECT-compatible isotopes such as Lutetium-177 (<sup>177</sup>Lu), for preclinical SPECT/CT imaging. The prolonged tumor retention of **3BP-3940** makes it a valuable tool for both diagnostic imaging and targeted radionuclide therapy.[2][3][4][5]

## **Mechanism of Action: FAP Targeting**

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but is significantly upregulated in the reactive stromal fibroblasts of over 90% of epithelial cancers, including pancreatic, breast, and lung cancer.[6] These FAP-expressing CAFs are crucial components of the tumor microenvironment, playing a key role in tumor growth, invasion, and metastasis. The selective expression of FAP on CAFs makes it an attractive target for delivering imaging and therapeutic agents directly to the tumor site while minimizing off-target effects. **3BP-3940** is designed to bind with high affinity to FAP, allowing for the visualization of FAP-expressing tumors and the targeted delivery of radionuclide payloads.





Click to download full resolution via product page

Figure 1: Mechanism of FAP targeting by radiolabeled 3BP-3940.

## **Quantitative Data Summary**

The following tables summarize key quantitative parameters for [177Lu]Lu-**3BP-3940**, essential for planning and interpreting SPECT/CT imaging studies.

Table 1: Radiolabeling and Stability of [177Lu]Lu-3BP-3940

| Parameter                      | Value                                 | Reference                 |
|--------------------------------|---------------------------------------|---------------------------|
| Precursor Amount               | 37-50 μg per GBq of <sup>177</sup> Lu | Greifenstein et al., 2023 |
| Reaction Temperature           | 85°C                                  | Greifenstein et al., 2023 |
| Reaction Time                  | 30 minutes                            | Greifenstein et al., 2023 |
| Radiochemical Purity (RCP)     | > 95%                                 | [1]                       |
| Mean Radiochemical Yield (RCY) | 91.5 ± 9.1%                           | [3][4]                    |

| In Vitro Stability (Human Serum, 37°C) | > 90% over two half-lives |[1] |

Table 2: In Vitro Binding Affinity (Illustrative) Note: Specific IC50/Kd values for **3BP-3940** are not publicly available. The following data is representative for high-affinity FAP inhibitors.



| Parameter | Cell Line                    | Value        |
|-----------|------------------------------|--------------|
| IC50      | FAP-expressing U-87 MG cells | Low nM range |

| Kd | FAP-expressing cell membranes | Low nM range |

Table 3: Preclinical In Vivo Biodistribution of FAP-Targeted Radiotracers in FAP-Positive Tumor-Bearing Mice (%ID/g, Illustrative) Note: A detailed preclinical biodistribution for [177Lu]Lu-3BP-3940 is not publicly available. The data below is a representative profile for a FAP-targeted peptide at 2 hours post-injection.

| Organ   | % Injected Dose per Gram (%ID/g) |
|---------|----------------------------------|
| Blood   | ~1.5                             |
| Tumor   | ~10-15                           |
| Liver   | ~1.0                             |
| Kidneys | ~3.0                             |
| Spleen  | ~0.5                             |
| Muscle  | ~0.5                             |

| Bone | ~0.8 |

## Experimental Protocols Radiolabeling of 3BP-3940 with Lutetium-177

This protocol describes the manual radiolabeling of **3BP-3940** with <sup>177</sup>Lu for preclinical research. Automated synthesis modules are recommended for clinical applications.[3][4]

#### Materials:

- 3BP-3940 peptide
- 177LuCl<sub>3</sub> in 0.04 M HCl



- Ascorbic acid solution (0.1 M) containing gentisic acid (pH 4.5)
- · Metal-free water and reaction vials
- Heating block
- Radio-TLC or HPLC system for quality control

#### Procedure:

- In a sterile, metal-free reaction vial, add 37-50 µg of **3BP-3940**.
- Add 1.2 mL of the 0.1 M ascorbic acid solution containing gentisic acid.
- Carefully add the desired amount of <sup>177</sup>LuCl<sub>3</sub> to the vial.
- · Gently mix the solution.
- Incubate the reaction vial in a heating block at 85°C for 30 minutes.
- Allow the vial to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
   A radiochemical purity of >95% is desired.

### In Vitro Cell Binding Assay

This protocol determines the binding affinity of [177Lu]Lu-3BP-3940 to FAP-expressing cells.

#### Materials:

- FAP-positive cells (e.g., U-87 MG, HT-1080) and FAP-negative control cells.
- Cell culture medium and supplements.
- [177Lu]Lu-3BP-3940
- Unlabeled 3BP-3940 (for competition assay)



- Binding buffer (e.g., PBS with 1% BSA)
- Gamma counter

Procedure (Saturation Binding):

- Seed FAP-positive cells in a 24-well plate and grow to near confluence.
- Wash cells twice with ice-cold binding buffer.
- Add increasing concentrations of [177Lu]Lu-3BP-3940 (e.g., 0.1-50 nM) to the wells in triplicate.
- For non-specific binding determination, add a high concentration of unlabeled 3BP-3940
   (e.g., 1 μM) to a parallel set of wells 15 minutes prior to adding the radioligand.
- Incubate at 37°C for 1 hour.
- Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
- · Lyse the cells and collect the lysate.
- Measure the radioactivity in the lysate using a gamma counter.
- Calculate specific binding by subtracting non-specific binding from total binding and determine the Kd and Bmax by non-linear regression analysis.

## **Preclinical SPECT/CT Imaging in Tumor-Bearing Mice**

This protocol outlines the in vivo imaging of FAP-positive tumors using [177Lu]Lu-3BP-3940.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for preclinical SPECT/CT imaging.

#### Materials:

- Immunodeficient mice (e.g., nude mice)
- FAP-positive tumor cells (e.g., U-87 MG)



- [177Lu]Lu-**3BP-3940** (5-10 MBq per mouse)
- Small animal SPECT/CT scanner
- Anesthesia (e.g., isoflurane)

#### Procedure:

- Tumor Model Establishment: Subcutaneously implant FAP-positive tumor cells into the flank
  of immunodeficient mice. Allow tumors to grow to a suitable size (e.g., 5-8 mm in diameter).
   Oncodesign Services has developed mouse models with variable FAP expression using
  Swiss Nude mice which are less radiosensitive, allowing for longer-term evaluation of
  radiotherapies.[7]
- Radiotracer Administration: Anesthetize the tumor-bearing mouse. Administer 5-10 MBq of [177Lu]Lu-**3BP-3940** via intravenous tail vein injection.
- Uptake: Allow the radiotracer to distribute for the desired uptake period. Imaging at multiple time points (e.g., 2, 24, 48, and 72 hours post-injection) is recommended to assess tumor retention and clearance from non-target organs.
- SPECT/CT Imaging:
  - Anesthetize the mouse and position it on the scanner bed. Maintain anesthesia and body temperature throughout the scan.
  - Acquire a CT scan for anatomical reference and attenuation correction.
  - Acquire the SPECT scan. Typical acquisition parameters for <sup>177</sup>Lu include a 20% energy window centered at 208 keV, using a medium-energy collimator. Acquisition time will vary depending on the injected dose and scanner sensitivity but is typically 20-40 minutes.
- Image Analysis: Reconstruct the SPECT and CT images and co-register them. Draw regions
  of interest (ROIs) over the tumor and various organs on the fused images to quantify
  radiotracer uptake, often expressed as a percentage of the injected dose per gram of tissue
  (%ID/g) or Standardized Uptake Value (SUV).



## **Ex Vivo Biodistribution Study**

This protocol provides quantitative data on radiotracer distribution and complements the imaging study.

#### Materials:

- Tumor-bearing mice previously injected with [177Lu]Lu-3BP-3940
- Dissection tools
- · Tared collection tubes
- · Gamma counter

#### Procedure:

- Following the final imaging time point, euthanize the mouse.
- Dissect and collect tissues of interest (tumor, blood, liver, kidneys, spleen, muscle, bone, etc.).
- Weigh each tissue sample.
- Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
- Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

## Conclusion

**3BP-3940** is a promising peptide for SPECT/CT imaging of FAP-positive tumors. Its high affinity and prolonged tumor retention offer significant advantages for cancer diagnosis and the planning of FAP-targeted therapies. The protocols provided herein offer a framework for researchers to effectively utilize [177Lu]Lu-**3BP-3940** in preclinical imaging studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. sketchviz.com [sketchviz.com]
- 3. 3BP-3940, a highly potent FAP-targeting peptide for theranostics production, validation and first in human experience with Ga-68 and Lu-177 PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3BP-3940, a highly potent FAP-targeting peptide for theranostics production, validation and first in human experience with Ga-68 and Lu-177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Tumor microenvironment and fibroblast activation protein inhibitor (FAPI) PET: developments toward brain imaging [frontiersin.org]
- 7. FAP models Oncodesign Services [oncodesign-services.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 3BP-3940 in SPECT/CT Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381526#3bp-3940-for-spect-ct-imaging-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com